molecular formula C30H26N2O4 B4078874 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide

Cat. No.: B4078874
M. Wt: 478.5 g/mol
InChI Key: CTJBYCGEESVQDS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(2,2-diphenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c33-29(31-19-25-20-35-26-13-7-8-14-27(26)36-25)23-15-17-24(18-16-23)32-30(34)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,25,28H,19-20H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBYCGEESVQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and formaldehyde under acidic conditions.

    Attachment of the Diphenylacetyl Group: The diphenylacetyl group can be introduced via an acylation reaction using diphenylacetyl chloride and a suitable base.

    Formation of the Benzamide: The final step involves the coupling of the benzodioxin derivative with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-aminobenzamide
  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(acetylamino)benzamide
  • N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(benzoylamino)benzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide is unique due to the presence of both the benzodioxin ring and the diphenylacetyl group, which confer distinct chemical properties and potential applications. Its structural features may result in different reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide

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